2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Overview
Description
The compound’s structure would be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Synthesis Analysis
The synthesis of a similar compound would likely involve several steps, each of which would need to be optimized for yield and purity .Molecular Structure Analysis
Techniques like X-ray crystallography could be used to determine the compound’s molecular structure .Chemical Reactions Analysis
The compound’s reactivity could be tested with various reagents to determine its chemical properties .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, and solubility, would be determined .Scientific Research Applications
Antimicrobial Applications
Research has highlighted the synthesis of bispiroheterocyclic systems, like those involving 1-oxa-4-thiaspiro[4.4]nonan-2-one and related compounds, for potential use as antimicrobial agents. These derivatives have been synthesized and evaluated for their antimicrobial activities against various microorganisms, comparing favorably with tetracycline, a known antimicrobial compound (Al-Ahmadi, 1996).
Anticonvulsant Activity
Several studies have synthesized and tested various derivatives of 2-azaspiro[4.4]nonane and related structures for their anticonvulsant activity. These include N-phenyl- and N-benzyl-derivatives which have shown significant activity in electroshock and metrazole tests, suggesting their potential in treating convulsions (Obniska et al., 2006).
Synthesis of Spiroheterocyclic Pyrylium Salts
Research into the synthesis of new spiroheterocyclic pyrylium salts, related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one, has been conducted. These compounds have been tested for their antimicrobial properties, offering a new avenue for the development of antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Applications in Organic Synthesis
Studies in organic synthesis have explored the use of related compounds as synthons or precursors for the synthesis of various structures, like 1,7-dioxaspiro[4.4]nonanes. These structures are present in a wide series of natural products and their synthesis offers potential applications in various chemical industries (Alonso et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-10(14)12(16)15-7-11(8-17-2)13(9-15)5-3-4-6-13/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEZBGAHUXLFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2(C1)CCCC2)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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